Fmoc-L-Styrylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

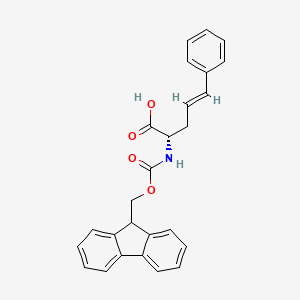

Fmoc-L-Styrylalanine, also known as Fmoc-L-Sta, is an amino acid derivative that is widely used in synthetic organic chemistry. It is a versatile reagent for peptide synthesis and has a variety of applications in scientific research. Fmoc-L-Sta is a non-natural amino acid that is used to create peptides with unique properties that are not found in naturally occurring amino acids.

Applications De Recherche Scientifique

Hydrogel Formation

Fmoc-L-Styrylalanine can be used to form hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are formed by the self-assembly of peptide derivatives, forming supramolecular nanostructures .

Drug Delivery

The hydrogels formed by Fmoc-L-Styrylalanine can be used as drug delivery systems . The drug molecules can be encapsulated within the hydrogel matrix and released in a controlled manner.

Diagnostic Tools for Imaging

Fmoc-L-Styrylalanine-based hydrogels can also be used as diagnostic tools for imaging . The unique properties of these hydrogels make them suitable for use in various imaging techniques.

Tissue Engineering

Fmoc-L-Styrylalanine-based hydrogels can be used in tissue engineering . For example, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Bioprinting Applications

Fmoc-L-Styrylalanine can be used in bioprinting applications . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

pH-Controlled Ambidextrous Gelation

Fmoc-L-Styrylalanine exhibits pH-controlled ambidextrous gelation . This means it can form hydrogels at different pH values as well as organogels . This property is significant among gelators and can be used in various applications.

High Thermal Stability

Fmoc-L-Styrylalanine-based hydrogels have high thermal stability . They can withstand temperatures up to 100 °C even at low minimum hydrogelation concentration (0.1 wt%) .

Dye Removal Properties

Fmoc-L-Styrylalanine-based hydrogels can be used for dye removal . They can absorb and remove dyes from solutions, making them useful in environmental applications .

Mécanisme D'action

Target of Action

Fmoc-L-Styrylalanine is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-Styrylalanine acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed rapidly by a base, usually piperidine . This process prevents the amino group from reacting prematurely during peptide synthesis .

Biochemical Pathways

Fmoc-L-Styrylalanine plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of

Propriétés

IUPAC Name |

(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DDVUFSRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Styrylalanine | |

CAS RN |

215190-24-2 |

Source

|

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Oxodecyl)-L-valyl-L-phenylalanyl-N-[4-amino-4-oxo-1-(2,2,2-trifluoro-1-hydroxyethyl)butyl]-L-ph](/img/no-structure.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)